3-Methoxybutyric acid amide
CAS No.:
Cat. No.: VC13864771
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO2 |
|---|---|
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | 3-methoxybutanamide |
| Standard InChI | InChI=1S/C5H11NO2/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
| Standard InChI Key | VFPWOMLXNMBLCA-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)N)OC |
Introduction
Structural and Chemical Identity of 3-Methoxybutyric Acid Amide
3-Methoxybutyric acid amide (C₅H₁₁NO₂) consists of a butyric acid chain where the third carbon is substituted with a methoxy group (-OCH₃), and the carboxylic acid moiety is replaced by an amide group (-CONH₂). This dual functionalization imparts distinct physicochemical properties compared to unmodified butyric acid or its esters. The methoxy group introduces steric hindrance and polarity, while the amide group enables hydrogen bonding and participation in peptide-like interactions .
Molecular Geometry and Electronic Configuration
The compound’s structure features a chiral center at the third carbon due to the methoxy substitution. Computational modeling predicts a tetrahedral geometry around this carbon, with bond angles approximating 109.5° for the C-O-CH₃ group. The amide group adopts a planar configuration due to resonance stabilization between the carbonyl and NH₂ groups, as observed in related fatty acid amides .
Spectroscopic Characterization
While experimental NMR data for 3-methoxybutyric acid amide are unavailable, comparisons to structurally similar compounds suggest the following spectral features:
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¹H NMR: A triplet at δ 3.3–3.5 ppm for the methoxy protons, a multiplet at δ 2.4–2.6 ppm for the α-protons adjacent to the amide group, and broad singlet at δ 6.5–7.0 ppm for the NH₂ group .
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¹³C NMR: A signal at δ 50–55 ppm for the methoxy-bearing carbon, δ 170–175 ppm for the carbonyl carbon, and δ 35–40 ppm for the methylene groups .
Synthetic Pathways and Production Methods
Chemical Synthesis
Two primary routes are theorized based on analogous fatty acid amide production:
Route 1: Direct Amination of 3-Methoxybutyric Acid
3-Methoxybutyric acid reacts with ammonia or ammonium hydroxide under dehydrating conditions:
This method mirrors the synthesis of isovaleric acid derivatives, where carboxylic acids are converted to amides via ammonolysis .
Route 2: Microbial Oxidation and Modification
Gene-edited Streptomyces strains, similar to those producing 3-amino-butyl acid-containing amides , could theoretically oxidize methoxy-substituted precursors. For example:
Challenges in Synthesis
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Steric Hindrance: The methoxy group impedes nucleophilic attack during amide bond formation, requiring catalysts like DCC (dicyclohexylcarbodiimide) .
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Racemization: The chiral center at C3 necessitates asymmetric synthesis techniques to maintain enantiopurity, critical for pharmaceutical applications.
Physicochemical Properties and Stability
Predicted properties derived from QSAR (Quantitative Structure-Activity Relationship) models and analog data :
The compound exhibits moderate thermal stability, decomposing above 200°C. Hydrolysis studies of analogous amides suggest susceptibility to strong acids/bases, cleaving the amide bond to yield 3-methoxybutyric acid and ammonia .
Industrial and Research Applications
Flavor and Fragrance Industry
The methoxy group could impart novel olfactory properties. Ethyl 3-methoxybutyrate analogs are described as having "fruity-green" notes , suggesting the amide might serve as a slow-release fragrance precursor.
Polymer Science
As a hydrogen-bonding monomer, 3-methoxybutyric acid amide could enhance the mechanical properties of polyamides. Computational models predict a 15–20% increase in tensile strength when incorporated at 5 mol% into nylon-6,6 .
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